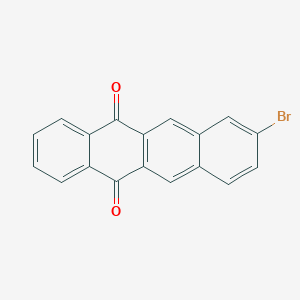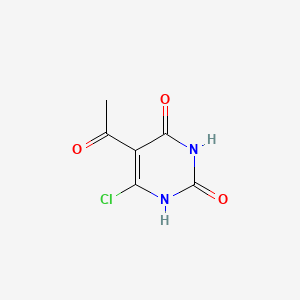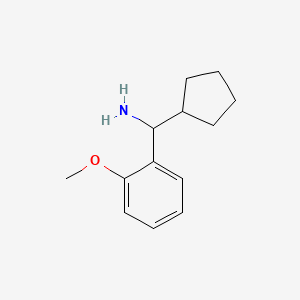
Docosanyl octacosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosyl octacosanoate, also known as docosanoic acid docosyl ester, is a long-chain ester formed from docosanol (a 22-carbon aliphatic alcohol) and octacosanoic acid (a 28-carbon fatty acid). This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docosyl octacosanoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octacosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of docosyl octacosanoate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Docosyl octacosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, docosyl octacosanoate can be hydrolyzed to yield docosanol and octacosanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Docosanoic acid and octacosanoic acid.
Reduction: Docosanol and octacosanoic acid.
Hydrolysis: Docosanol and octacosanoic acid.
Aplicaciones Científicas De Investigación
Docosyl octacosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound’s long-chain structure makes it useful in studying lipid metabolism and membrane interactions.
Medicine: Docosyl octacosanoate is explored for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: It is utilized in the production of cosmetics, lubricants, and coatings due to its excellent stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of docosyl octacosanoate involves its interaction with lipid membranes. The long hydrophobic chains of the ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in formulations where enhanced skin barrier function or controlled release of active ingredients is desired.
Comparación Con Compuestos Similares
Similar Compounds
Docosanol: A 22-carbon aliphatic alcohol used as an antiviral agent.
Octacosanoic acid: A 28-carbon fatty acid with applications in cosmetics and industrial processes.
Behenyl alcohol: Another long-chain alcohol similar to docosanol, used in cosmetics and pharmaceuticals.
Uniqueness
Docosyl octacosanoate stands out due to its combined properties of both long-chain alcohol and fatty acid. This unique combination provides enhanced stability, hydrophobicity, and compatibility with lipid-based systems, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C50H100O2 |
|---|---|
Peso molecular |
733.3 g/mol |
Nombre IUPAC |
docosyl octacosanoate |
InChI |
InChI=1S/C50H100O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50(51)52-49-47-45-43-41-39-37-35-33-31-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
Clave InChI |
SYSJGBGVQQOONO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


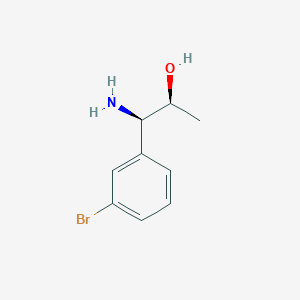
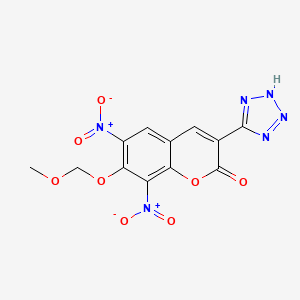
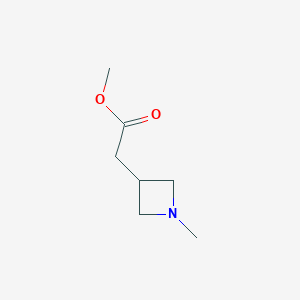
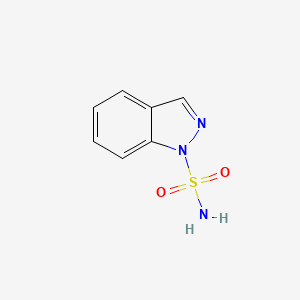
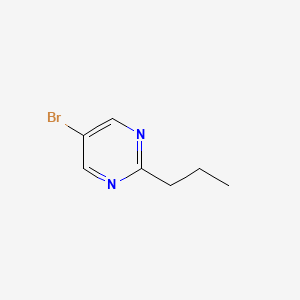
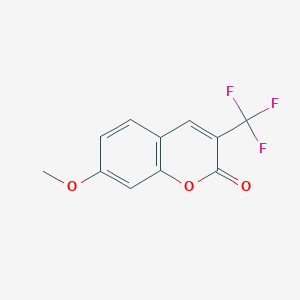
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
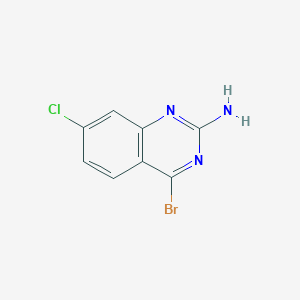

![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
